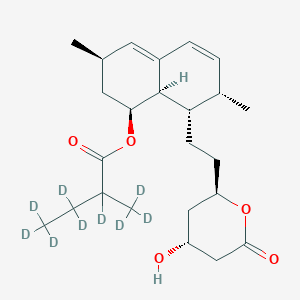

Lovastatin-d9

Description

Properties

Molecular Formula |

C24H36O5 |

|---|---|

Molecular Weight |

413.6 g/mol |

IUPAC Name |

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,3,3,4,4,4-hexadeuterio-2-(trideuteriomethyl)butanoate |

InChI |

InChI=1S/C24H36O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3/t14-,15?,16-,18+,19+,20-,21-,23-/m0/s1/i1D3,3D3,5D2,15D |

InChI Key |

PCZOHLXUXFIOCF-XCKPEBQVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])(C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C)C([2H])([2H])[2H] |

Canonical SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Lovastatin-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Lovastatin-d9, a deuterated analog of the cholesterol-lowering drug Lovastatin. This isotopically labeled compound is crucial as an internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices. This document outlines a likely synthetic pathway, detailed experimental protocols, and robust purification strategies.

Synthetic Strategy

The synthesis of this compound involves the esterification of monacolin J (the polyketide core of lovastatin) with a deuterated side chain, specifically 2-(methyl-d3)-butanoic acid-2,3,3,4,4,4-d6. This approach ensures the stable incorporation of nine deuterium atoms into the molecule.

A plausible and efficient synthetic route commences with the preparation of the deuterated butyric acid side chain, followed by its activation and subsequent esterification with the protected diol lactone of monacolin J.

Diagram of the Synthetic Pathway

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on established chemical principles for the synthesis of lovastatin analogs and deuterated compounds.

Synthesis of Deuterated (2S)-2-Methylbutyryl Side Chain

A potential route for the synthesis of the deuterated side chain starts from butyric acid, involving several reaction steps to introduce the deuterium labels. A detailed protocol is described in the scientific literature, such as the work by Liang et al. on the synthesis of deuterium-labeled lovastatin.[1]

Esterification of Monacolin J with the Deuterated Side Chain

This crucial step involves the coupling of the deuterated side chain with the core of the lovastatin molecule.

Protocol:

-

Activation of the Deuterated Side Chain: The deuterated 2-methylbutyric acid is converted to a more reactive species, such as an acid chloride or an activated ester, to facilitate the esterification.

-

Esterification Reaction: Monacolin J, with its hydroxyl groups appropriately protected if necessary, is reacted with the activated deuterated side chain in the presence of a suitable catalyst and a non-protic solvent.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion.

-

Work-up: The reaction mixture is quenched, and the crude this compound is extracted using an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.

Diagram of the Experimental Workflow

Caption: General experimental workflow for this compound synthesis.

Purification of this compound

The purification of the crude this compound is critical to remove unreacted starting materials, byproducts, and other impurities. Chromatographic techniques are generally employed for this purpose.

Column Chromatography

Protocol:

-

Stationary Phase: Silica gel is a commonly used stationary phase for the purification of lovastatin and its analogs.[2]

-

Mobile Phase: A solvent system with a gradient of polarity is typically used. A common mobile phase is a mixture of a non-polar solvent like hexane or benzene and a more polar solvent such as ethyl acetate or acetonitrile.[2][3] The ratio is optimized to achieve good separation.

-

Elution and Fraction Collection: The crude product is loaded onto the column, and the mobile phase is passed through. Fractions are collected and analyzed by TLC or HPLC to identify those containing the pure this compound.

-

Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

High-Performance Liquid Chromatography (HPLC)

For achieving high purity, preparative HPLC can be employed as a final purification step.

Protocol:

-

Column: A reverse-phase C18 column is often used for the purification of statins.

-

Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acid like trifluoroacetic acid, is a common mobile phase.

-

Detection: The elution of the compound is monitored using a UV detector.

-

Fraction Collection and Lyophilization: The fraction corresponding to the this compound peak is collected, and the solvent is removed, often by lyophilization, to obtain the final high-purity product.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of this compound, based on typical yields for analogous reactions and purification methods.

| Parameter | Value | Reference |

| Molecular Formula | C₂₄H₂₇D₉O₅ | [4] |

| Molecular Weight | 413.6 g/mol | [4] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₉) | [4] |

Table 1: Physicochemical Properties of this compound

| Step | Parameter | Typical Value |

| Synthesis | Overall Yield | 5-15% |

| Purification | Recovery from Chromatography | 40-60% |

| Final Product | Chromatographic Purity (HPLC) | >98% |

Table 2: Summary of Expected Yields and Purity

Conclusion

The synthesis and purification of this compound are multi-step processes that require careful execution and optimization of reaction and purification conditions. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important isotopically labeled compound. Adherence to these methodologies should enable the consistent production of high-purity this compound for use in critical analytical applications.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Lovastatin-d9

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the collision-induced dissociation (CID) fragmentation pattern of Lovastatin-d9, a deuterated isotopologue of Lovastatin. This compound is frequently employed as an internal standard for the bioanalytical quantification of Lovastatin in complex matrices via liquid chromatography-mass spectrometry (LC-MS).[1][2] A thorough understanding of its fragmentation behavior is crucial for developing sensitive, specific, and robust quantitative assays.

Precursor Ion Formation and Structure

This compound, like its non-deuterated counterpart, readily ionizes using positive mode electrospray ionization (ESI+). The most abundant precursor ion observed is the protonated molecule, [M+H]⁺. The nine deuterium atoms are typically located on the 2-methylbutyrate side chain, a modification that increases the monoisotopic mass by approximately 9 Da compared to Lovastatin. This mass shift is fundamental to its use as an internal standard.

-

Lovastatin (C₂₄H₃₆O₅): Monoisotopic Mass ≈ 404.256 g/mol

-

This compound (C₂₄H₂₇D₉O₅): Monoisotopic Mass ≈ 413.313 g/mol

-

Precursor Ion: [M+H]⁺ at m/z 414.3

Core Fragmentation Pathway

The fragmentation of protonated Lovastatin and its deuterated analog is characterized by a well-defined pathway primarily involving the ester side-chain and the lactone moiety.[3] The collision-induced dissociation of the this compound precursor ion (m/z 414.3) follows two principal steps:

-

Loss of the Deuterated Side-Chain: The primary and most diagnostic fragmentation event is the neutral loss of the deuterated 2-methylbutyric acid side chain (C₅HD₉O₂). This cleavage of the ester bond results in a stable product ion corresponding to the protonated decalin-lactone core of the molecule.

-

Subsequent Dehydration: The resulting product ion can undergo a further neutral loss of a water molecule (H₂O) from the hydroxyl group on the lactone ring.

These sequential losses give rise to the characteristic product ions used for quantification in Multiple Reaction Monitoring (MRM) assays.

Quantitative Fragmentation Data

The key fragmentation transitions for this compound when analyzed by tandem mass spectrometry are summarized below. These transitions form the basis for its detection and quantification.

| Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Identity / Description |

| 414.3 | 303.2 | 111.1 | [M+H - C₅HD₉O₂]⁺ (Loss of deuterated 2-methylbutyric acid) |

| 414.3 | 285.2 | 129.1 | [M+H - C₅HD₉O₂ - H₂O]⁺ (Loss of side-chain and water) |

| 303.2 | 285.2 | 18.0 | [Fragment - H₂O]⁺ (Loss of water from the m/z 303.2 ion) |

Visualization of the Fragmentation Pathway

The logical flow of the fragmentation cascade from the precursor ion to the major product ions is illustrated below.

Caption: Fragmentation pathway of protonated this compound.

Representative Experimental Protocol

A typical LC-MS/MS method for the analysis of Lovastatin using this compound as an internal standard is outlined below. This protocol is a composite based on common practices and should be optimized for specific instrumentation and matrices.[4][5]

5.1 Sample Preparation (Human Plasma)

-

To a 200 µL aliquot of plasma, add 20 µL of this compound internal standard working solution (e.g., at 100 ng/mL).

-

Perform protein precipitation by adding 600 µL of acetonitrile.

-

Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water) for injection.

5.2 Liquid Chromatography (LC) Conditions

-

System: UPLC or HPLC system.

-

Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[5]

-

Mobile Phase A: Water with 0.1% Formic Acid and 2 mM Ammonium Formate.[4]

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0 - 1.0 min: 30% B

-

1.0 - 3.0 min: 30% to 95% B

-

3.0 - 4.0 min: Hold at 95% B

-

4.1 - 5.0 min: Return to 30% B (re-equilibration)

-

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

5.3 Mass Spectrometry (MS) Conditions

-

System: Triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.[5]

-

MRM Transitions:

-

Lovastatin: m/z 405.3 → 285.2 (product ion for quantification)

-

This compound: m/z 414.3 → 303.2 (product ion for quantification)

-

-

Source Parameters (Typical Starting Points):

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

-

Analyzer Parameters:

-

Collision Gas: Argon

-

Collision Energy: Optimize for each transition (typically 15-25 eV).

-

The workflow for a typical bioanalytical study utilizing this compound is depicted below.

Caption: Bioanalytical workflow using this compound internal standard.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of lovastatin in human plasma by ultra-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Isotopic Stability of Lovastatin-d9 in Acidic and Basic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the isotopic stability of Lovastatin-d9, a deuterated internal standard crucial for the accurate quantification of lovastatin in various analytical methodologies. The guide focuses on its stability under acidic and basic stress conditions, providing a theoretical framework, experimental protocols, and data presentation to aid researchers in drug development and analysis.

Introduction to Lovastatin and its Deuterated Analog

Lovastatin is a member of the statin class of drugs, used to lower cholesterol and prevent cardiovascular disease. It is a prodrug that is hydrolyzed in the body to its active β-hydroxy acid form. For quantitative bioanalysis, particularly using mass spectrometry, a stable isotopically labeled internal standard is essential to correct for matrix effects and variations in sample processing. This compound is a commonly used internal standard where nine hydrogen atoms have been replaced by deuterium.

The chemical integrity and isotopic purity of this compound are paramount for its function as a reliable internal standard. This guide specifically addresses its stability in acidic and basic environments, conditions often encountered during sample preparation, chromatographic separation, and forced degradation studies.

Chemical Degradation Pathways of Lovastatin

Forced degradation studies on unlabeled lovastatin have established its primary degradation pathways in acidic and basic conditions. These pathways are directly relevant to the stability of the core structure of this compound.

Acidic Conditions

Under acidic conditions, the primary degradation pathway for lovastatin is the hydrolysis of the lactone ring to form the corresponding open-ring hydroxy acid, Lovastatin acid. Further degradation can occur, leading to other minor products. The reaction is pH-dependent, with increased degradation observed in stronger acidic media.

Basic Conditions

In basic media, the hydrolysis of the lactone ring of lovastatin is significantly more rapid and often leads to complete degradation. The major degradation product is the salt of Lovastatin acid. The rate of hydrolysis is dependent on the concentration of the base and the temperature.

Isotopic Stability of this compound

The isotopic stability of this compound refers to the potential for the deuterium atoms to exchange with hydrogen atoms from the surrounding solvent (H/D exchange). This is a critical consideration as a loss of deuterium would compromise its utility as an internal standard.

Deuteration Pattern of Commercial this compound

Commercially available this compound typically has the deuterium labels on the 2S-methylbutanoyl side chain. Specifically, it is 2S-(methyl-d3)-butanoic acid-2,3,3,4,4,4-d6. This means there is a deuterated methyl group (-CD3) and a deuterated butanoyl chain.[1][2][3][4]

Theoretical Assessment of Isotopic Lability

The deuterium atoms in this compound are attached to carbon atoms. Generally, carbon-bound deuterons are less prone to exchange compared to those on heteroatoms (like oxygen or nitrogen). However, hydrogens (and thus deuterons) on a carbon atom alpha to a carbonyl group can be susceptible to exchange under acidic or basic conditions through a process called enolization.

-

Acid-Catalyzed Exchange: In acidic solution, the carbonyl oxygen can be protonated, making the α-protons (or deuterons) more acidic and susceptible to removal, leading to an enol intermediate. Re-ketonization can then occur with the incorporation of a proton from the solvent.

-

Base-Catalyzed Exchange: In basic solution, a base can directly abstract an α-proton (or deuteron) to form an enolate intermediate. This enolate can then be protonated by the solvent.

Given the deuteration pattern of this compound, the deuterons on the carbon adjacent to the ester carbonyl group are theoretically the most susceptible to exchange. However, the rate of this exchange is dependent on the specific reaction conditions (pH, temperature, and duration of exposure). While some exchange is theoretically possible under harsh conditions, the stability is generally expected to be sufficient for typical analytical procedures. For instance, a study utilizing Lovastatin-d3 as an internal standard in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employed a mobile phase with a pH of 3.6, suggesting adequate stability under these acidic conditions.[5]

Experimental Protocols

To experimentally determine the chemical and isotopic stability of this compound, forced degradation studies are recommended.

Forced Degradation Protocol for Chemical Stability

This protocol is adapted from established methods for lovastatin.

Objective: To determine the rate and extent of chemical degradation of this compound in acidic and basic conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), various concentrations (e.g., 0.1 N, 1 N)

-

Sodium hydroxide (NaOH), various concentrations (e.g., 0.1 N, 1 N)

-

Methanol or acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

HPLC system with UV or MS detector

Procedure:

-

Prepare a stock solution of this compound in methanol or acetonitrile.

-

For acidic stress, mix an aliquot of the stock solution with the desired concentration of HCl.

-

For basic stress, mix an aliquot of the stock solution with the desired concentration of NaOH.

-

Incubate the solutions at a controlled temperature (e.g., room temperature, 40°C, 60°C) for specific time points (e.g., 0, 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot and neutralize the solution (for the acidic solution, add an equivalent amount of NaOH; for the basic solution, add an equivalent amount of HCl).

-

Dilute the neutralized sample with the mobile phase to an appropriate concentration for analysis.

-

Analyze the samples by a validated stability-indicating HPLC method. The percentage of remaining this compound and the formation of degradation products should be quantified.

Protocol for Assessing Isotopic Stability by Mass Spectrometry

Objective: To determine the extent of deuterium-hydrogen exchange of this compound in acidic and basic conditions.

Materials:

-

This compound

-

Deuterium-depleted water (or standard HPLC-grade water)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

-

Prepare acidic and basic stress solutions as described in the forced degradation protocol, using deuterium-depleted water to prepare the aqueous components of the solutions.

-

Incubate the solutions under the desired stress conditions (temperature and time).

-

At each time point, withdraw an aliquot, neutralize it, and dilute it for analysis.

-

Analyze the samples by LC-MS/MS. The mass spectrometer should be operated in full scan mode or by monitoring the molecular ions of this compound and its potential isotopologues (d8, d7, etc.).

-

The extent of D/H exchange can be determined by monitoring the change in the isotopic distribution of the this compound molecular ion cluster over time. An increase in the abundance of ions with lower m/z values (e.g., M+8, M+7 instead of M+9) would indicate a loss of deuterium.

Data Presentation

The quantitative data from the stability studies should be summarized in clear and concise tables.

Table 1: Chemical Stability of this compound under Acidic Conditions

| Acid Concentration | Temperature (°C) | Time (hours) | This compound Remaining (%) | Major Degradant (%) |

| 0.1 N HCl | 40 | 0 | 100 | 0 |

| 4 | ||||

| 8 | ||||

| 24 | ||||

| 1 N HCl | 60 | 0 | 100 | 0 |

| 2 | ||||

| 4 | ||||

| 8 |

Table 2: Chemical Stability of this compound under Basic Conditions

| Base Concentration | Temperature (°C) | Time (hours) | This compound Remaining (%) | Major Degradant (%) |

| 0.1 N NaOH | 25 | 0 | 100 | 0 |

| 1 | ||||

| 2 | ||||

| 4 | ||||

| 1 N NaOH | 40 | 0 | 100 | 0 |

| 0.5 | ||||

| 1 | ||||

| 2 |

Table 3: Isotopic Stability of this compound under Stress Conditions

| Condition | Time (hours) | Isotopic Purity (% d9) | % d8 | % d7 |

| 0.1 N HCl, 40°C | 0 | >99 | <1 | <1 |

| 24 | ||||

| 1 N HCl, 60°C | 0 | >99 | <1 | <1 |

| 8 | ||||

| 0.1 N NaOH, 25°C | 0 | >99 | <1 | <1 |

| 4 | ||||

| 1 N NaOH, 40°C | 0 | >99 | <1 | <1 |

| 2 |

Visualizations

The following diagrams illustrate the degradation pathway and experimental workflows.

Caption: Degradation pathway of this compound.

References

Solubility Profile of Lovastatin-d9 in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Lovastatin-d9, a deuterated isotopologue of the cholesterol-lowering drug Lovastatin. Understanding the solubility of active pharmaceutical ingredients (APIs) and their labeled counterparts is critical for a wide range of applications, from analytical method development and formulation studies to non-clinical safety and metabolism assessments. This document compiles available solubility data, outlines a detailed experimental protocol for solubility determination, and provides visual representations of key experimental and biological pathways.

Solubility of this compound

Direct quantitative solubility data for this compound in a range of organic solvents is not extensively published. However, the available information indicates that it is qualitatively "slightly soluble" in chloroform and methanol.[1][2][3]

Given that this compound is an isotopologue of Lovastatin, their physicochemical properties, including solubility in organic solvents, are expected to be highly similar. The primary difference lies in the molecular weight, which is marginally increased by the deuterium substitution. This substitution is not anticipated to significantly alter the intermolecular forces governing solubility in organic media. Therefore, the quantitative solubility data for Lovastatin can be considered a reliable surrogate for estimating the solubility of this compound.

The following table summarizes the known solubility of Lovastatin in various common organic solvents.

| Organic Solvent | Solubility (mg/mL) |

| Acetone | 47 |

| Acetonitrile | 28 |

| n-Butanol | 7 |

| iso-Butanol | 14 |

| Chloroform | 350 |

| N,N-Dimethylformamide (DMF) | 90[4] |

| Dimethyl sulfoxide (DMSO) | ~15-100 |

| Ethanol | 16-20 |

| Methanol | 28 |

| n-Octanol | 2 |

| n-Propanol | 11 |

| iso-Propanol | 20 |

Note: The solubility data for Lovastatin is compiled from various sources.[4][5][6][7] The range provided for DMSO reflects variability reported in different technical datasheets.

Experimental Protocol for Solubility Determination

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[][9][10] The following protocol outlines the key steps for determining the solubility of this compound in an organic solvent of interest.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade or higher)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Analytical balance

-

Vortex mixer

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a scintillation vial. The excess solid should be visually apparent to ensure that a saturated solution is achieved.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant agitation speed and a controlled temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution has reached equilibrium. The system is considered to be at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the excess solid to settle.

-

Centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated HPLC method.

-

Construct a calibration curve from the analysis of the standard solutions.

-

Determine the concentration of this compound in the filtered supernatant by interpolating its response from the calibration curve. This concentration represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Report the temperature at which the solubility was determined.

-

It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of a compound.

References

- 1. Statin - Wikipedia [en.wikipedia.org]

- 2. droracle.ai [droracle.ai]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ClinPGx [clinpgx.org]

- 6. researchgate.net [researchgate.net]

- 7. Lovastatin inhibits T-cell antigen receptor signaling independent of its effects on ras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Lovastatin Inhibits RhoA to Suppress Canonical Wnt/β-Catenin Signaling and Alternative Wnt-YAP/TAZ Signaling in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Lovastatin-d9 as an Internal Standard in LC-MS: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and application of Lovastatin-d9 as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of lovastatin. By leveraging the unique properties of stable isotope-labeled standards, researchers can achieve highly accurate and precise measurements crucial for drug development and clinical research.

The Core Principle: Why an Internal Standard is Essential in LC-MS

Quantitative analysis by LC-MS is susceptible to variations arising from sample preparation, chromatographic separation, and mass spectrometric detection.[1][2] An internal standard (IS) is a compound with physicochemical properties closely mirroring the analyte of interest, which is added at a constant concentration to all samples, including calibrators and quality controls.[3] Its primary function is to normalize the analyte's response, thereby compensating for fluctuations throughout the analytical workflow.[1][2] The ratio of the analyte's signal to the internal standard's signal is used for quantification, which helps to correct for variability and improve the accuracy and reliability of the results.[1]

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard in quantitative LC-MS.[1][2] These standards are chemically identical to the analyte but have a higher molecular weight due to the incorporation of heavy isotopes like deuterium (²H). This near-identical chemical nature ensures that the SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.[1]

This compound: An Ideal Internal Standard for Lovastatin Quantification

This compound is the deuterated form of Lovastatin, a medication used to lower cholesterol.[4] It is intended for use as an internal standard for the quantification of lovastatin by GC- or LC-MS.[4] The incorporation of nine deuterium atoms increases its molecular weight, allowing it to be distinguished from the unlabeled lovastatin by the mass spectrometer while maintaining nearly identical chromatographic behavior.

The fundamental mechanism of this compound as an internal standard is based on its ability to mimic Lovastatin through every step of the analytical process, from extraction to detection. Any loss of analyte during sample preparation or fluctuation in instrument response will theoretically affect both the analyte and the internal standard to the same extent. By calculating the peak area ratio of Lovastatin to this compound, these variations are canceled out, leading to a more robust and reproducible measurement.

Experimental Protocol: Quantification of Lovastatin in Human Plasma using LC-MS/MS

The following is a representative, detailed methodology for the quantification of lovastatin in human plasma using a deuterated internal standard like this compound. This protocol is a composite based on established methods for statin analysis.[1][3][5]

Sample Preparation (Protein Precipitation)

-

To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in methanol).

-

Vortex the mixture for 30 seconds.

-

Add 1 mL of acetonitrile to precipitate the plasma proteins.[1]

-

Vortex again for 1 minute.

-

Centrifuge the tubes at 17,110 x g for 10 minutes at 4°C.[1]

-

Transfer the supernatant to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue with 120 µL of the mobile phase (e.g., 30% methanol with 0.2% formic acid and 2 mM ammonium formate).[1]

-

Centrifuge at 17,110 x g for 10 minutes at 4°C.[1]

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

| Parameter | Value |

| Column | Agilent ZORBAX Extend C18 (50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.2% formic acid and 2 mM ammonium formate |

| Mobile Phase B | Methanol with 0.2% formic acid and 2 mM ammonium formate |

| Flow Rate | 400 µL/min |

| Injection Volume | 20 µL |

| Column Temperature | 40°C |

| Gradient Elution | A linear gradient can be optimized for separation. |

Mass Spectrometry Conditions

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5000 V |

| Source Temperature | 325°C |

| Collision Gas | Argon |

| MRM Transitions | See Table below |

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Lovastatin | 405.2 | 303.2 |

| This compound | 414.2 | 303.2 |

Note: The precursor ion for this compound is inferred based on the addition of 9 daltons from the deuterium atoms. The product ion may remain the same if the fragmentation does not occur at a deuterated site.

Data Presentation: Method Validation Parameters

The following tables summarize representative quantitative data from a validated LC-MS/MS method for statin analysis, demonstrating the performance characteristics achievable with such a protocol.[1]

Table 1: Calibration Curve for Lovastatin Analysis

| Analyte | Calibration Range (nM) | LLOQ (nM) | Correlation Coefficient (r²) | Accuracy (%) | Precision (CV%) |

| Lovastatin Acid | 1 - 1000 | 1 | > 0.995 | 86.19 - 109.76 | < 13.32 |

Table 2: Intra- and Inter-Day Precision and Accuracy

| Analyte | Spiked Concentration (ng/mL) | Intra-Day Precision (CV%) | Intra-Day Accuracy (%) | Inter-Day Precision (CV%) | Inter-Day Accuracy (%) |

| Lovastatin | 0.05 (LLOQ) | 11.4 | 98.0 | 8.9 | 102.0 |

| 0.5 | 5.2 | 104.0 | 4.8 | 101.0 | |

| 2.0 | 2.1 | 99.5 | 3.5 | 98.5 | |

| 10.0 | 0.4 | 100.0 | 2.3 | 100.5 |

Table 3: Recovery and Matrix Effect

| Analyte | Mean Extraction Recovery (%) | Matrix Effect (%) |

| Lovastatin | 86.8 - 94.1 | Not significant |

| Internal Standard | ~88.0 | Not significant |

Visualizations: Pathways and Workflows

Mechanism of Action: HMG-CoA Reductase Pathway

Lovastatin acts by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. The following diagram illustrates this mechanism.

Caption: Lovastatin inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.

Experimental Workflow for Lovastatin Quantification

The diagram below outlines the major steps in the LC-MS/MS workflow for quantifying lovastatin using this compound as an internal standard.

Caption: The experimental workflow for lovastatin quantification by LC-MS/MS.

Logical Relationship of Internal Standard Correction

This diagram illustrates the logical principle of how an internal standard corrects for variations in the analytical process.

Caption: The ratio of analyte to internal standard response corrects for analytical variability.

Conclusion

This compound serves as a robust and reliable internal standard for the quantitative analysis of lovastatin by LC-MS. Its use is integral to developing high-quality bioanalytical methods that meet regulatory standards for accuracy and precision. By compensating for the inherent variability of the analytical process, this compound enables researchers to have high confidence in their quantitative data, which is paramount in both preclinical and clinical drug development.

References

- 1. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. impactfactor.org [impactfactor.org]

- 4. caymanchem.com [caymanchem.com]

- 5. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Photophysical Characteristics of Lovastatin-d9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lovastatin-d9, a deuterated isotopologue of the cholesterol-lowering drug Lovastatin, is primarily utilized as an internal standard in mass spectrometry-based bioanalytical methods. While its utility in quantitative analysis is well-established, a comprehensive understanding of its intrinsic photophysical properties, particularly its quantum yield and fluorescence characteristics, is lacking in publicly available literature. This technical guide aims to bridge this gap by providing a detailed overview of the expected fluorescence properties of this compound, based on the known spectroscopic behavior of Lovastatin and the general effects of deuteration on molecular photophysics. Furthermore, this document outlines detailed experimental protocols for the determination of fluorescence quantum yield, offering a practical framework for researchers to empirically characterize this compound and other similar molecules.

Introduction to Lovastatin and the Significance of Deuteration

Lovastatin is a member of the statin class of drugs, which act as inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol biosynthesis. Its molecular structure contains a polyketide-derived bicyclic ring system and a lactone group. While not a classical fluorophore, the conjugated diene system within the Lovastatin molecule is expected to exhibit weak intrinsic fluorescence upon excitation with ultraviolet (UV) light.

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a common strategy in drug development and analytical chemistry. In the context of this compound, deuteration serves to increase the molecular weight, allowing for its differentiation from the non-deuterated drug in mass spectrometric analysis. Beyond its use as an internal standard, deuteration can also subtly influence the photophysical properties of a molecule. The increased mass of deuterium can alter vibrational energy levels, which in turn can affect the rates of non-radiative decay processes that compete with fluorescence. This often leads to an increase in both the fluorescence quantum yield and the fluorescence lifetime of the deuterated molecule compared to its non-deuterated counterpart.

Expected Photophysical Properties of this compound

UV-Visible Absorption

Lovastatin exhibits characteristic absorption maxima in the UV region. The primary absorption bands are attributed to the π-π* transitions within the conjugated diene system of the molecule.

| Compound | Absorption Maxima (λ_max) | Molar Absorptivity (ε) | Solvent |

| Lovastatin | ~231 nm, 238 nm, 247 nm | Data not readily available | Methanol/Acetonitrile |

| This compound (Expected) | ~231 nm, 238 nm, 247 nm | Expected to be very similar to Lovastatin | Methanol/Acetonitrile |

Note: The UV absorption spectrum is not expected to be significantly altered by deuteration.

Fluorescence Properties

The fluorescence of Lovastatin is expected to be weak. Deuteration in this compound is anticipated to enhance its fluorescence quantum yield and lifetime due to a decrease in non-radiative decay rates.

| Parameter | Lovastatin (Estimated) | This compound (Expected) |

| Excitation Wavelength (λ_ex) | ~240 nm | ~240 nm |

| Emission Wavelength (λ_em) | ~300 - 400 nm | ~300 - 400 nm |

| Quantum Yield (Φ_F) | Low | Expected to be higher than Lovastatin |

| Fluorescence Lifetime (τ_F) | Short | Expected to be longer than Lovastatin |

Disclaimer: The data presented for this compound are estimations based on theoretical principles and require experimental verification.

Experimental Protocols for Quantum Yield Determination

The fluorescence quantum yield (Φ_F) of a compound is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The determination of Φ_F is crucial for characterizing the photophysical properties of a molecule. Two primary methods are employed for this purpose: the relative method and the absolute method.

Relative Quantum Yield Measurement

The relative method involves comparing the fluorescence intensity of the sample of interest to that of a well-characterized standard with a known quantum yield.

3.1.1. Materials and Instruments

-

Fluorometer capable of measuring excitation and emission spectra

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

This compound

-

Quantum yield standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)

-

Spectroscopic grade solvents (e.g., acetonitrile, methanol)

3.1.2. Experimental Workflow

3.1.3. Calculation

The quantum yield of the sample (Φ_s) can be calculated using the following equation:

Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²)

where:

-

Φ_r is the quantum yield of the reference standard.

-

m_s and m_r are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and the reference, respectively.

-

n_s and n_r are the refractive indices of the solvents used for the sample and the reference, respectively.

Absolute Quantum Yield Measurement

The absolute method directly measures the number of photons emitted and absorbed by the sample using an integrating sphere.

3.2.1. Materials and Instruments

-

Fluorometer equipped with an integrating sphere

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

This compound

-

Spectroscopic grade solvent

3.2.2. Experimental Workflow

3.2.3. Calculation

The absolute quantum yield (Φ_F) is calculated as:

Φ_F = (Number of emitted photons) / (Number of absorbed photons)

The number of emitted photons is determined from the integrated fluorescence emission spectrum. The number of absorbed photons is calculated from the difference in the integrated intensity of the scattered excitation light with and without the sample in the integrating sphere.

Signaling Pathway Context: HMG-CoA Reductase Inhibition

While the fluorescence properties of this compound are the focus of this guide, it is important to contextualize its biological activity. Lovastatin, and by extension this compound, functions by inhibiting the HMG-CoA reductase enzyme. This inhibition disrupts the mevalonate pathway, a critical metabolic route for the synthesis of cholesterol and other isoprenoids.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the quantum yield and fluorescence properties of this compound. While empirical data for this specific deuterated isotopologue remains to be published, the foundational knowledge of Lovastatin's spectroscopy and the well-documented effects of deuteration offer a strong basis for understanding its likely photophysical behavior. The detailed experimental protocols provided herein offer a clear roadmap for researchers to undertake the empirical characterization of this compound and other similar compounds. Such studies will not only contribute to a more complete understanding of the fundamental properties of these molecules but also potentially open new avenues for their application beyond their current use as internal standards.

Determining the Isotopic Enrichment of Lovastatin-d9: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the isotopic enrichment of Lovastatin-d9, a deuterated analog of the cholesterol-lowering drug Lovastatin. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their studies.

This compound is commonly used as an internal standard in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS/MS), for the accurate measurement of Lovastatin in biological matrices.[1] The incorporation of nine deuterium atoms into the Lovastatin molecule provides a distinct mass shift, allowing for its differentiation from the unlabeled drug. The precise knowledge of the isotopic enrichment and distribution within a batch of this compound is critical for ensuring the accuracy and reliability of such quantitative methods.

This guide outlines the key analytical techniques, experimental protocols, and data interpretation strategies for the characterization of this compound.

Quantitative Data Summary

The isotopic purity of commercially available this compound is typically high, ensuring its suitability as an internal standard. The following tables summarize the key quantitative specifications and the expected isotopic distribution.

Table 1: General Specifications for this compound

| Parameter | Specification | Source |

| Chemical Formula | C₂₄H₂₇D₉O₅ | [2] |

| Molecular Weight | 413.6 g/mol | [2] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₉) | [2] |

Table 2: Theoretical and Expected Isotopic Distribution of this compound by Mass Spectrometry

| Isotopologue | Mass Shift from Unlabeled (m/z) | Expected Relative Abundance |

| d₀ (unlabeled) | +0 | < 1% |

| d₁ | +1 | Minor |

| d₂ | +2 | Minor |

| d₃ | +3 | Minor |

| d₄ | +4 | Minor |

| d₅ | +5 | Minor |

| d₆ | +6 | Minor |

| d₇ | +7 | Minor |

| d₈ | +8 | Significant |

| d₉ | +9 | Major |

Note: The exact distribution of d₀-d₈ isotopologues can vary between batches and should be determined experimentally.

Experimental Protocols

The determination of isotopic enrichment of this compound primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. High-Performance Liquid Chromatography (HPLC) is often used for sample purification and separation prior to analysis.

High-Performance Liquid Chromatography (HPLC) for Purification and Separation

Prior to detailed isotopic analysis, it is essential to ensure the chemical purity of the this compound sample. Reversed-phase HPLC is a common method for this purpose.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.[3][4]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape. A typical mobile phase could be acetonitrile:water (70:30 v/v).[5]

-

Flow Rate: A flow rate of 1.0 mL/min is commonly used.[5]

-

Detection: UV detection at 238 nm, which is the absorption maximum for Lovastatin.[3]

-

Sample Preparation: Dissolve a known amount of this compound in the mobile phase or a suitable organic solvent like methanol.

-

Procedure:

-

Equilibrate the HPLC system with the mobile phase.

-

Inject a small volume (e.g., 10-20 µL) of the sample solution.

-

Monitor the chromatogram for the elution of this compound.

-

Assess the purity by integrating the peak area of the main compound and any impurities.

-

Mass Spectrometry (MS) for Isotopic Distribution Analysis

High-resolution mass spectrometry (HRMS) is the most direct method for determining the isotopic distribution of this compound. This technique can resolve the different isotopologues (d₀ to d₉) and provide their relative abundances.

Experimental Protocol:

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-HRMS).

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for Lovastatin.[6][7]

-

Mass Analyzer Settings:

-

Full Scan Mode: Acquire data in full scan mode over a mass range that includes the unlabeled Lovastatin (m/z 405.26 for [M+H]⁺) and the fully deuterated this compound (m/z 414.32 for [M+H]⁺).[8]

-

Resolution: Set the mass resolution to a high value (e.g., >10,000) to resolve the isotopic peaks.

-

-

Sample Introduction: The purified this compound sample from HPLC can be directly infused or injected into the mass spectrometer.

-

Data Analysis:

-

Acquire the mass spectrum of the this compound sample.

-

Identify the isotopic cluster corresponding to the protonated molecule [M+H]⁺.

-

Measure the intensity (peak height or area) of each isotopic peak (m/z 405 to 414).

-

Calculate the relative abundance of each isotopologue by normalizing the intensity of each peak to the sum of all isotopic peak intensities.

-

The isotopic enrichment is typically reported as the percentage of the d₉ isotopologue relative to the sum of all isotopologues.

-

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to confirm the identity of this compound and to study its fragmentation pattern. The major fragmentation pathways for Lovastatin involve the loss of the ester side chain and subsequent dehydration.[9] For this compound, the fragmentation pattern will show corresponding mass shifts, confirming the location of the deuterium labels.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Site-Specific Deuteration and Enrichment

While MS provides the overall isotopic distribution, NMR spectroscopy, particularly ²H (Deuterium) NMR, can provide information about the location of the deuterium atoms within the molecule and can also be used for quantitative determination of isotopic enrichment.

Experimental Protocol for ²H NMR:

-

Instrumentation: A high-field NMR spectrometer equipped with a deuterium probe.

-

Solvent: A protic solvent that does not contain deuterium, such as chloroform or methanol.

-

Sample Preparation: Dissolve a sufficient amount of this compound in the chosen solvent.

-

Acquisition Parameters:

-

Pulse Sequence: A simple one-pulse experiment is typically sufficient.

-

Relaxation Delay: A sufficiently long relaxation delay (D1) should be used to ensure full relaxation of the deuterium nuclei for accurate quantification.

-

Number of Scans: A large number of scans may be required due to the lower sensitivity of the deuterium nucleus.

-

-

Data Analysis:

-

Acquire the ²H NMR spectrum.

-

Integrate the signals corresponding to the different deuterium environments in the molecule.

-

The relative integrals of the signals can provide information about the site-specific deuteration levels.

-

For overall enrichment, the total integral of the deuterium signals can be compared to the integral of a known internal standard.

-

Visualizations

The following diagrams illustrate the key workflows and pathways described in this guide.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Development and validation of a simple and fast HPLC method for determination of lovastatin, pravastatin and simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ajpamc.com [ajpamc.com]

- 5. researchgate.net [researchgate.net]

- 6. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Lovastatin in Human Plasma using Lovastatin-d9 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lovastatin is a widely prescribed medication for the treatment of hypercholesterolemia. It functions as an inhibitor of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. Accurate quantification of lovastatin in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Lovastatin-d9, is the preferred method for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for matrix effects and variations in sample processing, ensuring high accuracy and precision.[1][2] This application note provides a detailed protocol for the quantification of lovastatin in human plasma using this compound as an internal standard.

Principle

This method employs a simple protein precipitation technique for the extraction of lovastatin and the internal standard, this compound, from human plasma. The analytes are then separated using reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode. Quantification is achieved by multiple reaction monitoring (MRM), comparing the peak area ratio of lovastatin to this compound.

Materials and Reagents

-

Lovastatin (Reference Standard)

-

HPLC Grade Acetonitrile

-

HPLC Grade Methanol

-

Formic Acid

-

Ammonium Acetate

-

Ultrapure Water

-

Human Plasma (drug-free)

Experimental Protocols

Preparation of Stock and Working Solutions

-

Lovastatin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of lovastatin reference standard in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Lovastatin Working Solutions: Prepare a series of working solutions by serially diluting the lovastatin stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.

-

This compound Working Solution (Internal Standard): Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 100 ng/mL.

Sample Preparation

-

Pipette 100 µL of human plasma (calibration standard, quality control sample, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the this compound working solution (100 ng/mL) to each tube and vortex briefly.

-

Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Caption: Workflow for the preparation of plasma samples.

LC-MS/MS Conditions

A typical LC-MS/MS system for this analysis would consist of a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient | 30% B to 90% B over 5 minutes, hold for 2 minutes, then re-equilibrate |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5000 V |

| Source Temperature | 500°C |

| Collision Gas | Argon |

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions for Lovastatin and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Lovastatin | 422.1 | 285.4 |

| This compound (IS) | 425.4 | 285.4 |

Note: The precursor ion for Lovastatin is its ammonium adduct [M+NH4]+. The precursor for this compound is also the ammonium adduct, which is shifted by +3 due to the deuteration in this specific cited method. For a d9 variant, the shift would be +9.

Method Validation Data

The following tables summarize the performance characteristics of a typical validated method for the quantification of lovastatin in human plasma using a deuterated internal standard.

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of lovastatin to this compound against the nominal concentration of the calibration standards.

Table 4: Representative Calibration Curve Data

| Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%) |

| 0.121 | 0.118 | 97.5 |

| 0.242 | 0.250 | 103.3 |

| 0.605 | 0.612 | 101.2 |

| 1.210 | 1.195 | 98.8 |

| 3.025 | 2.980 | 98.5 |

| 8.910 | 8.950 | 100.4 |

| 21.382 | 21.500 | 100.5 |

| 35.637 | 35.100 | 98.5 |

The linearity of the method is typically observed over a range of 0.121 to 35.637 ng/mL with a correlation coefficient (r²) greater than 0.99.[2]

Accuracy and Precision

The intra-day and inter-day accuracy and precision are evaluated by analyzing quality control (QC) samples at multiple concentration levels on the same day and on different days, respectively.

Table 5: Intra-day and Inter-day Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.121 | 11.38 | 105.0 | 8.62 | 102.5 |

| Low | 0.356 | 7.85 | 98.9 | 6.45 | 101.1 |

| Medium | 14.255 | 5.23 | 101.5 | 4.88 | 99.8 |

| High | 28.510 | 4.11 | 99.2 | 3.75 | 100.3 |

LLOQ: Lower Limit of Quantification. The intra- and inter-day precision values were within 11.38% and 8.62% respectively, for lovastatin at the lower limit of quantification level.[2]

Data Analysis and Quantification

The concentration of lovastatin in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating the concentration from the linear regression of the calibration curve.

Caption: Logical flow of data analysis for lovastatin quantification.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and accurate means for the quantification of lovastatin in human plasma. The simple sample preparation and rapid chromatographic analysis make this method suitable for high-throughput applications in clinical and research settings. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring the reliability of the results.

References

Application Note: High-Throughput Quantification of Lovastatin in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

ABSTRACT: This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of lovastatin in human plasma. The method utilizes Lovastatin-d9 as a stable isotope-labeled internal standard to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, enabling high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The method was validated over a linear range of 0.05 to 50 ng/mL and demonstrated excellent performance in terms of linearity, precision, accuracy, and recovery, making it suitable for pharmacokinetic and bioequivalence studies.

Introduction

Lovastatin is a widely prescribed medication for the treatment of hypercholesterolemia.[1][2][3] It acts by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[3][4] Monitoring the concentration of lovastatin in biological matrices such as human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. LC-MS/MS has become the preferred analytical technique for the quantification of drugs in biological fluids due to its high sensitivity, selectivity, and speed.[1][2][5][6]

This application note presents a detailed protocol for the determination of lovastatin in human plasma using LC-MS/MS. The use of a stable isotope-labeled internal standard, this compound, minimizes the variability associated with sample preparation and matrix effects, leading to reliable and reproducible results.[7] The method involves a straightforward protein precipitation extraction, a rapid chromatographic separation, and highly selective mass spectrometric detection.

Experimental

Materials and Reagents

-

Lovastatin reference standard (≥98% purity)

-

This compound internal standard (≥98% purity, isotopic purity ≥99%)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Human plasma (drug-free)

Instrumentation

-

Liquid Chromatograph (LC) system capable of binary gradient elution

-

Autosampler

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | C18, 50 x 2.1 mm, 3.5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.35 mL/min |

| Gradient | 85% A (0-0.5 min), 85-15% A (0.5-1.0 min), 15% A (1.0-1.5 min), 15-85% A (1.5-1.6 min), 85% A (1.6-2.5 min) |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Run Time | 2.5 minutes |

Table 2: Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 120 °C |

| Desolvation Temperature | 380 °C |

| Capillary Voltage | 3.0 kV |

| Cone Voltage | 45 V |

| Collision Gas | Argon |

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Lovastatin | 405.3 | 303.2 | 200 | 25 |

| This compound | 414.3 | 303.2 | 200 | 25 |

Protocols

Preparation of Standard and Quality Control Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of lovastatin and this compound by dissolving the appropriate amount of each compound in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of lovastatin by serial dilution of the stock solution with 50:50 (v/v) methanol:water to achieve concentrations ranging from 0.5 to 500 ng/mL.

-

Internal Standard Working Solution (10 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to obtain a final concentration of 10 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, and high) by spiking drug-free human plasma with the appropriate working standard solutions.

Sample Preparation Protocol

-

Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the 10 ng/mL this compound internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject 10 µL of the supernatant into the LC-MS/MS system.

Results and Discussion

Method Validation

The developed method was validated according to the FDA guidelines on bioanalytical method validation. The validation parameters included linearity, sensitivity, precision, accuracy, recovery, and matrix effect.

Table 4: Summary of Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.05 - 50 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[1][2] |

| Intra-day Precision (%CV) | < 11%[6] |

| Inter-day Precision (%CV) | < 11%[6] |

| Accuracy (%RE) | Within ±6.0%[6] |

| Mean Extraction Recovery | 86.8 - 94.1%[1] |

| Matrix Effect | Minimal and compensated by the internal standard |

The method demonstrated excellent linearity over the concentration range of 0.05 to 50 ng/mL, with a correlation coefficient (r²) greater than 0.995. The LLOQ was established at 0.05 ng/mL, which is sufficient for pharmacokinetic studies.[1][2] The intra- and inter-day precision and accuracy were well within the acceptable limits, with %CV values below 11% and relative errors within ±6.0%.[6] The extraction recovery of lovastatin from human plasma was high and consistent across different concentration levels.[1]

Visualizations

References

- 1. akjournals.com [akjournals.com]

- 2. akjournals.com [akjournals.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Lovastatin - Wikipedia [en.wikipedia.org]

- 5. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of lovastatin in human plasma by ultra-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Application Note: Quantification of Lovastatin in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lovastatin is a widely prescribed medication for the management of hypercholesterolemia. It functions as an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a critical enzyme in the cholesterol biosynthesis pathway. Accurate quantification of lovastatin in human plasma is essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note provides a detailed protocol for the sensitive and selective quantification of lovastatin in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with lovastatin-d9 as the internal standard (IS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Experimental

Materials and Reagents

-

Lovastatin reference standard

-

This compound internal standard

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (analytical grade)

-

Ammonium acetate (analytical grade)

-

Human plasma (K2-EDTA)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Stock and Working Solutions

-

Lovastatin Stock Solution (1 mg/mL): Accurately weigh and dissolve lovastatin in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the lovastatin stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

-

Internal Standard Working Solution: Dilute the this compound stock solution in acetonitrile to a final concentration of 50 ng/mL.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting lovastatin from human plasma.

Caption: Protein Precipitation Workflow for Lovastatin Extraction.

Protocol:

-

Pipette 200 µL of human plasma into a microcentrifuge tube.

-

Add 50 µL of the this compound internal standard working solution (50 ng/mL).

-

Vortex the sample for 10 seconds.

-

Add 600 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge the sample at 10,000 x g for 5 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to an autosampler vial.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | 30% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Lovastatin | 405.3 | 303.2 | 15 |

| This compound | 414.3 | 303.2 | 15 |

Method Validation Summary

The described method has been validated according to regulatory guidelines. A summary of the validation parameters is presented below.

Linearity and Range

The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL for lovastatin in human plasma.

| Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| 0.1 - 100 | > 0.995 |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels.[1]

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.1 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |

| Low | 0.3 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |

| Medium | 10 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |

| High | 80 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |

Recovery

The extraction recovery of lovastatin and this compound was determined at three QC concentrations.

| QC Level | Lovastatin Recovery (%) | This compound Recovery (%) |

| Low | 85.2 | 87.1 |

| Medium | 88.9 | 86.5 |

| High | 91.5 | 88.2 |

Signaling Pathway and Workflow Visualization

Caption: Overview of the Bioanalytical Workflow and Quantification Logic.

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantification of lovastatin in human plasma using this compound as an internal standard. The protein precipitation sample preparation method is simple and efficient, providing good recovery. The chromatographic and mass spectrometric conditions are optimized for high sensitivity and selectivity. The method is fully validated and suitable for use in clinical and research settings for pharmacokinetic and bioequivalence studies of lovastatin.

References

Application Note: Quantitative Analysis of Lovastatin by GC-MS with a Deuterated Internal Standard

Abstract

This application note presents a detailed protocol for the quantitative analysis of lovastatin in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). To ensure accuracy and precision, a stable isotope-labeled internal standard, Lovastatin-d9, is employed. The method involves a two-step derivatization process to enhance the volatility and thermal stability of the lovastatin acid form, making it amenable to GC-MS analysis. This protocol is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for lovastatin quantification.

Introduction

Lovastatin is a member of the statin class of drugs, used for lowering cholesterol and preventing cardiovascular disease. It is a naturally occurring compound found in fungi such as Aspergillus terreus. Lovastatin is a prodrug that is hydrolyzed in vivo to its active β-hydroxy acid form. Accurate quantification of lovastatin is crucial in pharmaceutical quality control, pharmacokinetic studies, and clinical monitoring.

Gas chromatography-mass spectrometry is a powerful analytical technique that offers high sensitivity and selectivity. However, the analysis of lovastatin, particularly its active acid form, by GC-MS is challenging due to its low volatility and thermal lability. Derivatization is therefore a necessary step to convert the analyte into a more volatile and thermally stable compound. This application note details a derivatization procedure using pentafluorobenzyl bromide (PFBBr) to target the carboxylic acid group, followed by silylation of the hydroxyl groups with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The use of this compound as an internal standard corrects for variations in sample preparation and instrument response, leading to highly reliable quantitative results.

Experimental

Materials and Reagents

-

Lovastatin standard (Sigma-Aldrich or equivalent)

-

This compound internal standard (Cayman Chemical or equivalent)[1]

-

Pentafluorobenzyl bromide (PFBBr), 99% (Sigma-Aldrich or equivalent)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (Sigma-Aldrich or equivalent)

-

Acetonitrile, HPLC grade

-

Pyridine, anhydrous (Sigma-Aldrich or equivalent)

-

N,N-Diisopropylethylamine (DIPEA), 99.5% (Sigma-Aldrich or equivalent)

-

Ethyl acetate, HPLC grade

-

Hexane, HPLC grade

-

Methanol, HPLC grade

-

Ultrapure water

-

Nitrogen gas, high purity

Standard and Internal Standard Stock Solutions

-

Lovastatin Stock Solution (1 mg/mL): Accurately weigh 10 mg of lovastatin standard and dissolve in 10 mL of acetonitrile.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the lovastatin stock solution with acetonitrile to achieve a concentration range suitable for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

-

Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation

The following is a general procedure for plasma samples. Modifications may be necessary for other matrices.

-

Hydrolysis of Lovastatin Lactone: To 1 mL of plasma sample, standard, or quality control, add 100 µL of 1 M NaOH. Vortex and incubate at 50°C for 30 minutes to ensure complete hydrolysis of the lactone form to the active acid form. Cool to room temperature.

-

Acidification: Acidify the sample by adding 50 µL of 6 M HCl. Vortex to mix.

-

Internal Standard Spiking: Add 10 µL of the 10 µg/mL this compound internal standard working solution to each sample, standard, and quality control.

-

Liquid-Liquid Extraction:

-

Add 5 mL of ethyl acetate to the sample tube.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes.

-

Carefully transfer the upper organic layer to a clean tube.

-

Repeat the extraction with another 5 mL of ethyl acetate and combine the organic layers.

-

-

Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

Derivatization Protocol

This is a two-step derivatization process.

Step 1: PFB Esterification

-

To the dried extract, add 50 µL of a solution containing 10% PFBBr and 1% DIPEA in acetonitrile.

-

Cap the vial tightly and heat at 60°C for 30 minutes.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

Step 2: Silylation

-

To the dried PFB-derivatized sample, add 50 µL of BSTFA + 1% TMCS and 10 µL of anhydrous pyridine.

-

Cap the vial tightly and heat at 70°C for 45 minutes.

-

Cool the vial to room temperature before GC-MS analysis.

GC-MS Parameters

The following parameters can be used as a starting point and should be optimized for the specific instrument used.

| GC Parameter | Setting |